Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester group and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine-4-carboxylate with a nitrothiophene derivative under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitrothiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Conversion to the carboxylic acid form.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitrothiophene moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 1-(3-nitro-2-thienyl)piperidine-4-carboxylate: Similar structure but with a different substitution pattern on the thiophene ring.
Thiophene derivatives: Various thiophene-based compounds with different functional groups and biological activities.
Uniqueness
Ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate is unique due to its specific combination of a nitrothiophene moiety and a piperidine ring with an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
ethyl 1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-19-13(16)10-5-7-14(8-6-10)9-11-3-4-12(20-11)15(17)18/h3-4,10H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPVAANKJVKBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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